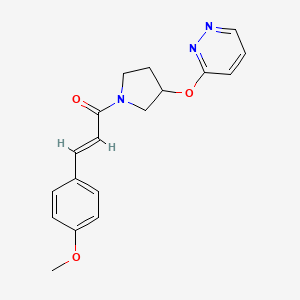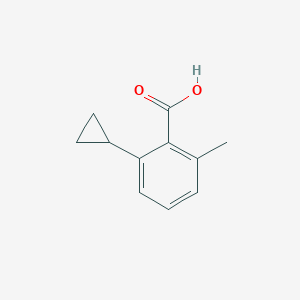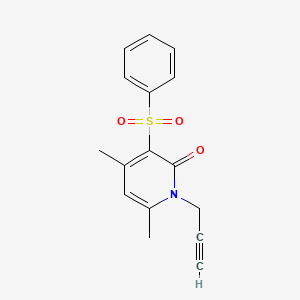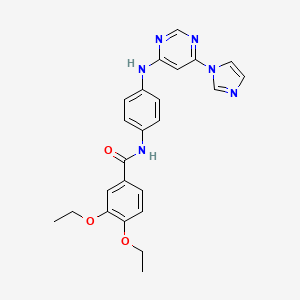
N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3,4-diethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3,4-diethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 43-9006 or Sorafenib and is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.
Mécanisme D'action
Target of Action
The primary targets of 3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide Compounds containing an imidazole moiety, like this one, have been found to bind with high affinity to multiple receptors . These targets can be involved in a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The exact mode of action of 3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide It is known that imidazole derivatives can interact excellently with their targets . The interaction of the compound with its targets can lead to changes in the biological activities of the targets, which can result in the observed therapeutic effects .
Biochemical Pathways
The specific biochemical pathways affected by 3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these pathways can contribute to the overall therapeutic effects of the compound .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide These properties are crucial in determining the bioavailability of the compound, which in turn influences its therapeutic effects .
Result of Action
The molecular and cellular effects of 3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide The compound, due to its imidazole moiety, is likely to exert a range of effects at the molecular and cellular levels, contributing to its broad spectrum of biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3,4-diethoxy-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of the compound .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3,4-diethoxybenzamide in lab experiments include its specificity and potency in inhibiting several kinases involved in tumor growth and angiogenesis. Sorafenib has been extensively studied in preclinical and clinical trials, which have demonstrated its efficacy and safety in cancer treatment. However, Sorafenib also has some limitations in lab experiments, including its high cost and the development of drug resistance in some patients.
Orientations Futures
There are several future directions for the research on N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3,4-diethoxybenzamide. One direction is to explore the potential of Sorafenib in combination with other anticancer agents to improve its efficacy and overcome drug resistance. Another direction is to develop new multi-kinase inhibitors with improved specificity and potency in targeting tumor growth and angiogenesis. Additionally, the identification of biomarkers that predict the response to Sorafenib treatment can help to personalize cancer therapy and improve patient outcomes.
Méthodes De Synthèse
The synthesis of N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3,4-diethoxybenzamide involves a multi-step process. The first step involves the reaction of 4-chlorobenzoic acid with 3,4-diethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form an amide intermediate. The intermediate is then reacted with 6-(1H-imidazol-1-yl)pyrimidine-4-amine in the presence of a catalyst such as palladium on carbon (Pd/C) to form the final product.
Applications De Recherche Scientifique
N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3,4-diethoxybenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases involved in tumor growth and angiogenesis, including RAF kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). Sorafenib has been approved by the US Food and Drug Administration (FDA) for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Propriétés
IUPAC Name |
3,4-diethoxy-N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3/c1-3-32-20-10-5-17(13-21(20)33-4-2)24(31)29-19-8-6-18(7-9-19)28-22-14-23(27-15-26-22)30-12-11-25-16-30/h5-16H,3-4H2,1-2H3,(H,29,31)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWHWRRGGLJDIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

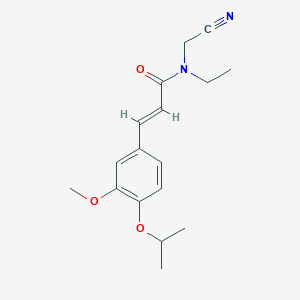
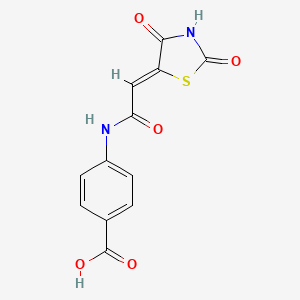
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-[3-(methylthio)phenyl]ethanediamide](/img/structure/B2613692.png)

![(Z)-3-allyl-5-((7-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2613695.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2613697.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate](/img/structure/B2613698.png)
![4-Chloro-2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2613699.png)
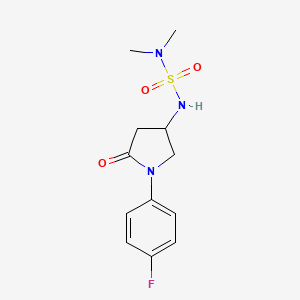

![5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2613707.png)
